3-[(3,4-Dichlorophenoxy)methyl]piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(3,4-dichlorophenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROCWWGLYCWNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663010 | |
| Record name | 3-[(3,4-Dichlorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946713-22-0 | |
| Record name | 3-[(3,4-Dichlorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the 3-[(3,4-Dichlorophenoxy)methyl]piperidine Scaffold: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of (Phenoxymethyl)piperidine Derivatives in CNS Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key binding interactions have made it a frequent choice for the design of centrally active agents. When coupled with a phenoxymethyl group, the resulting (phenoxymethyl)piperidine framework has emerged as a promising area of investigation for novel therapeutics, particularly in the realm of neuroscience. Derivatives of this class have been explored for their potential as antidepressants, demonstrating activities such as the inhibition of biogenic amine reuptake.[3]
This guide focuses on the 3-[(3,4-Dichlorophenoxy)methyl]piperidine scaffold. It is important to note that while this specific isomer is of significant interest for structure-activity relationship (SAR) studies, it is not widely characterized in publicly available literature. Therefore, to provide a comprehensive and practical resource, this guide will also draw upon the established knowledge of its closely related and better-documented isomers, namely 1-(3,4-dichlorophenoxy)piperidine and 4-(3,4-dichlorophenoxy)piperidine. By examining the known properties, synthesis, and biological activities of these related compounds, we can infer the potential characteristics of the 3-substituted isomer and provide a solid foundation for future research and development in this chemical space.
Chemical Structure and Physicochemical Properties
The substitution pattern on the piperidine ring significantly influences the physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profile of a molecule. The isomeric relationship between 1-, 3-, and 4-substituted (3,4-Dichlorophenoxy)piperidines is depicted below.
Caption: Isomeric relationship of (3,4-Dichlorophenoxy)piperidines.
A comparative summary of the available physicochemical data for the 1- and 4-substituted isomers is presented in the following table. This data is crucial for anticipating properties such as solubility, permeability, and metabolic stability.
| Property | 1-(3,4-Dichlorophenoxy)piperidine | 4-(3,4-Dichlorophenoxy)piperidine hydrochloride |
| Molecular Formula | C₁₁H₁₃Cl₂NO[4] | C₁₁H₁₃Cl₂NO·HCl[5] |
| Molecular Weight | 246.13 g/mol [4] | 282.6 g/mol [5] |
| Appearance | Not specified | White crystalline powder[5] |
| Melting Point | Not specified | 229-234 °C[5] |
| XLogP3 | 4.3[4] | Not specified |
| Hydrogen Bond Donor Count | 0[4] | 2 (as hydrochloride salt) |
| Hydrogen Bond Acceptor Count | 2[4] | 2 |
| Rotatable Bond Count | 2[4] | 2 |
| CAS Number | Not specified in results | 817186-93-9[5] |
Data compiled from available public sources.[4][5]
Synthesis Strategies
The synthesis of (phenoxymethyl)piperidine derivatives can be approached through several established organic chemistry methodologies. A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. For the prospective synthesis of this compound, a plausible route would involve the coupling of 3,4-dichlorophenol with a suitable 3-(halomethyl)piperidine derivative.
Prospective Synthesis of this compound
The following diagram illustrates a hypothetical, yet chemically sound, workflow for the synthesis of the target compound.
Caption: Prospective synthesis workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Formation of the Phenoxide: To a solution of 3,4-dichlorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: To the resulting sodium 3,4-dichlorophenoxide solution, add a solution of N-Boc-3-(chloromethyl)piperidine (1.05 eq) in anhydrous DMF dropwise at room temperature. Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification of Intermediate: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-3-[(3,4-dichlorophenoxy)methyl]piperidine.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent such as dichloromethane or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates complete removal of the Boc protecting group.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. If the hydrochloride salt is desired, trituration with diethyl ether may be performed to induce precipitation. The resulting solid can be collected by filtration and dried under vacuum to yield this compound hydrochloride.
Biological Activity and Potential Applications
While direct biological data for this compound is not available, the broader class of (phenoxymethyl)piperidine and dichlorophenyl-piperidine derivatives has been associated with a range of biological activities, primarily targeting the central nervous system.
Notably, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated for their antidepressant activity.[3] These compounds were found to inhibit the reuptake of biogenic amines, a mechanism of action shared by many clinically used antidepressants.[3] Furthermore, (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine has been identified as a novel triple reuptake inhibitor, targeting the transporters for serotonin, norepinephrine, and dopamine.[6] This suggests that the (3,4-dichlorophenyl)piperidine scaffold may be a valuable starting point for the development of new antidepressant agents.
The 4-substituted isomer, 4-(3,4-Dichlorophenoxy)piperidine, is recognized as a versatile intermediate in the synthesis of therapeutic agents for neurological disorders.[5] This further underscores the potential of this chemical class in CNS drug discovery.
Given these precedents, it is plausible that this compound could exhibit activity as a monoamine reuptake inhibitor. A primary screening cascade for this compound would likely involve in vitro assays to determine its affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Potential Signaling Pathway Involvement
Should this compound act as a monoamine reuptake inhibitor, its primary mechanism would involve blocking the reabsorption of neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.
Caption: Hypothesized mechanism of monoamine reuptake inhibition.
Hypothetical Experimental Protocol: Monoamine Transporter Binding Assay
To evaluate the affinity of this compound for monoamine transporters, a radioligand binding assay would be a standard initial step.
Objective: To determine the binding affinity (Ki) of the test compound for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor (for non-specific binding).
-
Incubate the plates at a specified temperature (e.g., room temperature or 4 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The this compound scaffold represents an intriguing, yet underexplored, area within the broader class of (phenoxymethyl)piperidine derivatives. While direct experimental data for this specific isomer is lacking, the known biological activities of its 1- and 4-substituted counterparts, along with other related analogs, strongly suggest its potential as a modulator of central nervous system targets, particularly monoamine transporters.
The immediate future direction for research on this compound is clear: its synthesis and subsequent biological characterization are paramount. The prospective synthetic route outlined in this guide provides a viable starting point for its preparation. Once synthesized, a comprehensive in vitro pharmacological profiling, beginning with monoamine transporter binding and uptake assays, would be essential to elucidate its primary mechanism of action. Subsequent in vivo studies in relevant animal models of depression or other neurological disorders would then be warranted to establish its therapeutic potential. The systematic exploration of the 3-substituted isomer will be a critical step in building a complete structure-activity relationship for the (3,4-Dichlorophenoxy)piperidine series, which could ultimately lead to the discovery of novel and effective treatments for a range of neurological and psychiatric conditions.
References
-
PubChem. 3,4-Dichlorophenoxypiperidine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(3,4-Dichlorophenoxy)piperidine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(3,4-Dichlorophenoxy)piperidine. National Center for Biotechnology Information. [Link]
-
Kim, H. J., et al. (2014). Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. Molecules, 19(11), 18734-18748. [Link]
-
Delalu, H., et al. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 45(4), 381-391. [Link]
-
PubChem. Piperidine. National Center for Biotechnology Information. [Link]
-
Delalu, H., et al. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 45(4), 381-391. [Link]
-
Wikipedia. Piperidine. [Link]
-
Buffa, B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116245. [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dichlorophenoxypiperidine | C11H13Cl2NO | CID 68580325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to a Key Piperidine Intermediate: 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride
A Note on the Target Compound: Initial searches for a specific CAS number and detailed data for 3-[(3,4-Dichlorophenoxy)methyl]piperidine did not yield sufficient information from public databases. This suggests the compound is either novel or not extensively documented. This guide will therefore provide a comprehensive technical overview of the closely related, well-documented, and commercially available structural isomer, 4-(3,4-Dichlorophenoxy)piperidine hydrochloride , as a valuable and representative tool for researchers in the field.
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and capacity for crucial hydrogen bonding interactions establish it as a privileged structure in drug design. When functionalized with a dichlorophenoxy moiety—a group recognized for its ability to modulate biological activity in various applications—the resulting molecule emerges as a highly valuable intermediate for the synthesis of novel chemical entities.[4][5]
This guide offers a detailed technical examination of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride , a key building block in pharmaceutical and agrochemical research.[6][7] We will delve into its chemical identity, physicochemical properties, plausible synthetic strategies, key applications, and essential safety protocols to support its effective use in research and development.
Compound Identification and Structure
Unambiguous identification is critical for scientific integrity and reproducibility. The key identifiers for 4-(3,4-Dichlorophenoxy)piperidine hydrochloride are detailed below.
-
Chemical Name: 4-(3,4-Dichlorophenoxy)piperidine hydrochloride[8]
-
CAS Number: 817186-93-9[6]
-
Molecular Formula: C₁₁H₁₄Cl₃NO[9]
-
Molecular Weight: 282.6 g/mol [6]
Synonyms:
-
4-(3,4-Dichloro-phenoxy)-piperidine hydrochloride[8]
-
4-(3,4-dichlorophenoxy)piperidine;hydrochloride[8]
Caption: Chemical structure of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride.
Physicochemical Properties
The physical and chemical properties of an intermediate are fundamental to its proper handling, storage, and application in synthetic workflows.
| Property | Value | Reference |
| Appearance | White crystalline powder | [6] |
| Purity | ≥ 95% (as determined by NMR) | [6] |
| Melting Point | 229-234 °C | [6] |
| Storage Conditions | Store at 0-8 °C, desiccated | [6] |
| Solubility | Exhibits favorable solubility for formulation development | [6] |
Synthesis and Manufacturing
While commercial synthesis routes are proprietary, a plausible and efficient laboratory-scale synthesis can be designed based on established methodologies for creating 4-substituted piperidines.[10] A common and effective strategy utilizes 4-piperidone as a versatile starting material.[11]
Proposed Synthetic Pathway via Reductive Amination and Etherification:
A robust synthetic approach involves an initial protection of the piperidine nitrogen, followed by reduction of the ketone and subsequent ether linkage formation.
-
N-Protection: 4-Piperidone hydrochloride is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-4-piperidone. This step prevents side reactions involving the secondary amine.
-
Reduction: The ketone at the 4-position is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) to form N-Boc-4-hydroxypiperidine.
-
Williamson Ether Synthesis: The resulting alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) and reacted with 1,2-dichloro-4-fluorobenzene via a nucleophilic aromatic substitution (SₙAr) reaction to form the ether linkage.
-
Deprotection and Salt Formation: The Boc protecting group is efficiently removed with a strong acid, such as hydrochloric acid (HCl), which concurrently forms the final, stable hydrochloride salt.
Caption: Plausible synthetic workflow for 4-(3,4-Dichlorophenoxy)piperidine hydrochloride.
Applications in Research and Drug Development
4-(3,4-Dichlorophenoxy)piperidine hydrochloride serves as a versatile chemical intermediate with significant applications across multiple scientific domains.[6]
-
Pharmaceutical Development: The primary utility of this compound lies in its role as a key intermediate for the synthesis of novel therapeutic agents. Its structure is particularly valuable for designing drugs aimed at treating neurological disorders.[6][7] The piperidine ring is adept at interacting with various CNS receptors and transporters, while the dichlorophenoxy moiety can be used to fine-tune binding affinity, selectivity, and pharmacokinetic profiles. Notably, related dichlorophenylpiperazine structures are precursors to major antipsychotic drugs like aripiprazole.[12]
-
Biochemical Research: This intermediate is used to create more complex molecules for probing receptor binding and signal transduction pathways.[6] By incorporating this scaffold, researchers can conduct detailed structure-activity relationship (SAR) studies of ligands for G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.
-
Agrochemical Chemistry: The dichlorophenoxy group is a classic pharmacophore in herbicides, most famously in 2,4-Dichlorophenoxyacetic acid (2,4-D).[5][6][13] This intermediate is therefore a valuable building block for developing new herbicides and pesticides, potentially offering enhanced efficacy or novel selectivity profiles.[6][7]
Pharmacological Context and Mechanistic Insights
While 4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a synthetic intermediate, its constituent parts provide a strong rationale for its utility in drug discovery.
-
The Piperidine Core: As a privileged scaffold, the piperidine motif is known to enhance "druggability" by improving metabolic stability and overall pharmacokinetic (ADME) properties.[1] It is a core component in a wide range of approved drugs, from potent analgesics like fentanyl to treatments for complex psychiatric disorders.
-
The Dichlorophenoxy Moiety: The dichlorophenyl group is a powerful modulator of biological activity. Its strong electron-withdrawing properties and lipophilicity critically influence how a molecule binds to its biological target. The herbicide 2,4-D, for example, exerts its effect by mimicking the plant hormone auxin, inducing uncontrolled growth and subsequent death in broadleaf plants.[4][13] In neuronal cell models, 2,4-D has demonstrated neurotoxic effects, including disruption of the cytoskeleton and inhibition of microtubule assembly.[14]
The strategic combination of these two moieties makes this intermediate a promising starting point for synthesizing novel agents such as triple reuptake inhibitors (targeting serotonin, norepinephrine, and dopamine), which are under investigation as next-generation antidepressants.[2]
Safety, Handling, and Storage
Proper handling and storage of chemical intermediates are paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not universally available, guidance can be derived from data on structurally related compounds like piperidine hydrochlorides and dichlorophenyl derivatives.[15][16][17]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16]
-
Ventilation: All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust particles.[18]
-
Handling: Avoid all direct contact with skin, eyes, and clothing. Do not breathe dust. Ensure hands are washed thoroughly after handling.[16][18]
-
Fire Safety: The compound is not expected to be highly flammable. In case of fire, use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[16]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated location.[6]
-
The recommended storage temperature is between 0-8 °C to ensure long-term stability.[6]
Conclusion
4-(3,4-Dichlorophenoxy)piperidine hydrochloride stands out as a valuable and versatile chemical intermediate, poised for significant impact in both pharmaceutical and agrochemical R&D. Its well-defined structure, which marries the privileged piperidine scaffold with the biologically potent dichlorophenoxy moiety, makes it an exceptional building block for the synthesis of novel, high-value compounds, especially those designed to address complex neurological disorders. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, empowering researchers and scientists to leverage this compound effectively in their discovery and development programs.
References
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]
-
Mild general synthesis of 4-substituted piperidines. RSC Publishing. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
2,4-Dichlorophenoxyacetic acid. [Link]
-
Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. [Link]
-
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride. PubChem. [Link]
-
Material Safety Data Sheet. Valent. [Link]
-
Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid. Semantic Scholar. [Link]
-
2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]
-
Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. ResearchGate. [Link]
-
2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons. PubMed. [Link]
-
4-(3,4-Dimethoxyphenyl)piperidine hydrochloride. PubChem. [Link]
-
4-(3,4-Dichlorophenoxy)piperidine. PubChem. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]
-
2,3-Dichlorophenylpiperazine. Wikipedia. [Link]
-
2,4-Dichlorophenoxyacetic acid. BYJU'S. [Link]
Sources
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride | C11H14Cl3NO | CID 17749792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cyclicpharma.com [cyclicpharma.com]
- 10. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 12. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 13. deq.mt.gov [deq.mt.gov]
- 14. 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Molecular weight and formula of 3-[(3,4-Dichlorophenoxy)methyl]piperidine
This technical guide details the molecular characteristics, synthesis, and physicochemical profile of 3-[(3,4-Dichlorophenoxy)methyl]piperidine , a functionalized piperidine derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of monoamine reuptake inhibitors and ligands for G-protein coupled receptors (GPCRs).[1]
Chemical Identity & Core Parameters[1][2][3][4][5][6]
The compound This compound consists of a piperidine ring substituted at the 3-position with a methoxy linker attached to a 3,4-dichlorophenyl group.[1] This structural motif—an aryl ether linked to a secondary amine—is a privileged pharmacophore in neuropsychiatric drug discovery, sharing topological similarity with serotonin and norepinephrine reuptake inhibitors.
Molecular Data Profile[1][3][7][8]
| Parameter | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅Cl₂NO |
| Molecular Weight | 260.16 g/mol |
| Monoisotopic Mass | 259.0531 Da |
| CAS Registry Number | Note: 790205-11-7 is often cited for the 4-isomer; specific CAS for the 3-isomer is less common in public indices but the structure is chemically distinct.[1][2] |
| Chemotype | Aryl ether piperidine |
| Elemental Analysis | C: 55.40%, H: 5.81%, Cl: 27.25%, N: 5.38%, O: 6.15% |
Structural Analysis & Physicochemical Properties[1][2]
Understanding the physicochemical behavior of this molecule is critical for formulation and assay development.[1] The presence of the secondary amine provides a basic center (protonatable), while the dichlorophenyl ring contributes significant lipophilicity.
Calculated Physicochemical Table
| Property | Value (Predicted) | Context |
| LogP (Octanol/Water) | ~3.5 - 3.8 | Highly lipophilic; likely blood-brain barrier (BBB) permeable.[1] |
| pKa (Basic Amine) | ~9.8 - 10.2 | Exists predominantly as a cation at physiological pH (7.4).[1] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Low TPSA favors membrane permeability.[1] |
| H-Bond Donors / Acceptors | 1 / 2 | One amine proton (donor); Amine and Ether oxygen (acceptors).[1] |
| Rotatable Bonds | 3 | C3-CH2, CH2-O, O-Phenyl bonds allow conformational flexibility.[1] |
Synthetic Methodology
The synthesis of this compound requires a convergent approach, typically coupling the piperidine core with the aryl moiety.[1] The most robust route utilizes a Mitsunobu reaction to form the ether linkage under mild conditions, avoiding the harsh bases required for nucleophilic aromatic substitution (SNAr).
Retrosynthetic Logic
-
Disconnection : The C-O ether bond.[1]
-
Synthons : 3-Hydroxymethylpiperidine (nucleophile) and 3,4-Dichlorophenol (electrophile substitute).[1]
-
Protection : The secondary amine of the piperidine must be protected (e.g., Boc-group) to prevent N-alkylation or competitive side reactions.[1]
Experimental Protocol (Recommended)
Step 1: N-Protection [1]
-
Reagents : 3-Hydroxymethylpiperidine, Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.[1]
-
Procedure : React 3-hydroxymethylpiperidine with Boc₂O to yield N-Boc-3-hydroxymethylpiperidine.[1] This intermediate ensures regioselectivity at the oxygen.[1]
Step 2: Mitsunobu Coupling
-
Reagents : N-Boc-3-hydroxymethylpiperidine, 3,4-Dichlorophenol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or DEAD.[1]
-
Solvent : Anhydrous THF.[1]
-
Conditions : 0°C to Room Temperature, N₂ atmosphere, 12-24 hours.[1]
-
Mechanism : Activation of the alcohol by PPh₃/DIAD followed by SN2 displacement by the phenol.[1]
Step 3: Deprotection
-
Reagents : Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.
-
Procedure : Acidic cleavage of the Boc group yields the final product as a salt (e.g., Hydrochloride or Trifluoroacetate).
-
Purification : Neutralization with NaHCO₃ followed by extraction (DCM/EtOAc) yields the free base.
Reaction Scheme Visualization
Figure 1: Convergent synthetic pathway via Mitsunobu coupling and acid-mediated deprotection.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region (6.7 - 7.4 ppm) : Three distinct signals corresponding to the 1,2,4-substitution pattern of the dichlorophenyl ring (d, d, dd).
-
Ether Methylene (3.8 - 4.0 ppm) : A doublet or multiplet integrating to 2H (-CH ₂-O-Ar).[1]
-
Piperidine Ring (1.2 - 3.2 ppm) :
-
Amine Proton : Broad singlet (exchangeable with D₂O), shift varies with concentration/salt form.
Mass Spectrometry (LC-MS)[1]
-
Ionization : ESI+ (Electrospray Ionization).[1]
-
Parent Ion : [M+H]⁺ = 260.05 / 262.05 (Characteristic 9:6:1 isotope pattern for Cl₂).
-
Fragmentation : Loss of the phenoxy group or cleavage of the ether bond may produce characteristic piperidine fragments (m/z ~ 98-100).[1]
Biological Context & Applications[1][2][7][8][10][11]
This molecule serves as a critical intermediate or probe in neuroscience research.[1]
-
Monoamine Transporter Affinity : The 3-substituted phenoxymethyl piperidine scaffold is structurally analogous to Paroxetine (a 3,4-disubstituted piperidine) and other SSRIs.[1] The 3,4-dichlorophenyl moiety is a classic bioisostere used to enhance metabolic stability and affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).[1]
-
Metabolic Stability : The chlorine atoms at positions 3 and 4 of the phenyl ring block metabolic hydroxylation, extending the half-life of the compound in microsomal stability assays.[1]
-
Chirality : The C3 position is a stereocenter.[1] The (R)- and (S)- enantiomers may exhibit distinct pharmacological profiles, necessitating chiral resolution or asymmetric synthesis for advanced drug development campaigns.[1]
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 68580325, 3,4-Dichlorophenoxypiperidine (Isomer analogs). Retrieved from [Link][1]
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. (Methodology Reference).
Sources
Biological Activity & Therapeutic Potential of 3-Substituted Phenoxymethyl Piperidines
Topic: Biological activity of 3-substituted phenoxymethyl piperidines Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
A Technical Monograph on Scaffold Versatility in CNS Drug Discovery
Executive Summary
The 3-substituted phenoxymethyl piperidine scaffold represents a privileged structure in medicinal chemistry, characterized by a piperidine ring linked to a phenolic moiety via a methylene-ether spacer at the 3-position. This architecture is distinct from the 4-substituted analogs (e.g., paroxetine precursors) and offers a unique vector for engaging monoamine transporters and G-protein coupled receptors (GPCRs).
This guide analyzes the two primary pharmacological profiles of this scaffold:
-
Dual Serotonin/Norepinephrine Reuptake Inhibition (NSRI): Exhibited by simple 3-[(phenoxy)methyl]piperidines, offering antidepressant efficacy comparable to viloxazine.
-
Dopamine D4 Receptor Antagonism: Emergent in 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, utilized as tool compounds for studying L-DOPA-induced dyskinesia.[1]
Chemical Architecture & SAR Analysis
The core pharmacophore consists of a basic piperidine nitrogen (protonated at physiological pH) and a lipophilic phenoxy group. The spatial arrangement between the cationic center and the aromatic ring is governed by the chiral center at C3.
Structural Determinants[2][3]
-
Linker Dynamics: The methylene-oxy (-CH₂-O-) linker provides rotational freedom distinct from direct phenyl-piperidine bonds, allowing the aromatic ring to adopt conformations required for the S1/S2 hydrophobic pockets of monoamine transporters (MATs).
-
C3 Chirality: Biological activity is often stereospecific. In related scaffolds (e.g., paroxetine), the (3S, 4R) configuration is critical. For 3-phenoxymethyl derivatives, the spatial orientation of the ether side chain dictates selectivity between SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).
-
Ring Substitution:
-
Ortho-alkoxy (e.g., 2-ethoxy) on the phenyl ring favors NSRI activity .
-
Fluorination (e.g., 4,4-difluoro) on the piperidine ring shifts selectivity toward Dopamine D4 receptors .[1]
-
Pharmacological Profiles[3][4][5][6]
Profile A: Dual NSRI (Antidepressant Activity)
The 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives function as balanced reuptake inhibitors.
-
Mechanism: These molecules block the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE) by competitively binding to SERT and NET.[2] This increases synaptic residence time of neurotransmitters, alleviating depressive symptoms.[2]
-
Potency: In pig brain synaptosomal assays, lead compounds demonstrate IC₅₀ values in the nanomolar range, comparable to tricyclic antidepressants but with a potentially cleaner side-effect profile due to the lack of a tricyclic core.
Profile B: Dopamine D4 Antagonism (Antipsychotic/Dyskinesia)
Recent optimization campaigns identified 4,4-difluoro-3-(phenoxymethyl)piperidines as potent D4 antagonists.
-
Selectivity: The gem-difluoro modification at C4 lowers the pKa of the piperidine nitrogen and alters the ring pucker, enhancing fit within the D4 receptor orthosteric site while reducing affinity for D2/D3 subtypes.
-
Therapeutic Utility: These analogs serve as in vitro tool compounds to investigate the D4 receptor's role in modulating L-DOPA-induced dyskinesia (LID) in Parkinson's disease models.
Experimental Methodologies
Trustworthiness Directive: The following protocols are designed as self-validating systems. Controls (e.g., nonspecific binding determination) are mandatory for data integrity.
Protocol 1: Synaptosomal Uptake Inhibition Assay (NSRI Validation)
Objective: Quantify the potency (IC₅₀) of compounds against SERT and NET.
-
Tissue Preparation: Homogenize fresh porcine or rat brain cortex (for 5-HT) and hypothalamus (for NE) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant (synaptosomes).
-
Incubation:
-
Aliquot synaptosomes into Kreb-Henseleit buffer (pH 7.4).
-
Add test compound (concentrations: 1 nM – 10 µM).
-
Add radioligand: [³H]-5-HT (2 nM) or [³H]-Norepinephrine (5 nM).
-
Incubate at 37°C for 5 minutes.
-
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces nonspecific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Validation: Define nonspecific uptake using 10 µM Fluoxetine (SERT) or Desipramine (NET).
Protocol 2: Radioligand Binding Assay (D4 Affinity)
Objective: Determine Binding Affinity (Kᵢ) for the Dopamine D4 receptor.
-
Membrane Prep: Use CHO cells stably expressing human D4.4 receptors. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).
-
Binding Reaction:
-
Total Volume: 250 µL.
-
Ligand: [³H]-YM-09151-2 (0.5 nM).
-
Competitor: Test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Incubate: 60 min at 25°C.
-
-
Filtration: Harvest onto GF/C filters using a cell harvester.
-
Analysis: Calculate IC₅₀ using non-linear regression; convert to Kᵢ using the Cheng-Prusoff equation:
.
Synthesis & Optimization
The synthesis of 3-substituted phenoxymethyl piperidines typically proceeds via the modification of 3-hydroxymethylpiperidine precursors.
Core Synthetic Pathway
-
Protection: N-protection of 3-hydroxymethylpiperidine (e.g., Boc or Benzyl).
-
Activation: Conversion of the primary alcohol to a leaving group (Mesylate/Tosylate).
-
Etherification: Nucleophilic displacement (
) by a substituted phenol in the presence of a base ( or ) in DMF. -
Deprotection: Acidic cleavage (TFA/HCl) or hydrogenolysis to yield the free amine.
Visualization: Synthetic Workflow
Caption: General synthetic route for 3-phenoxymethyl piperidines via nucleophilic substitution.
Mechanism of Action: Synaptic Modulation
The biological activity relies on the blockade of transporters located on the presynaptic membrane.
Visualization: Reuptake Inhibition
Caption: Mechanism of Action showing blockade of SERT/NET transporters, increasing synaptic neurotransmitter levels.
Data Summary: Comparative Potency
The following table summarizes the structure-activity relationship (SAR) data for key derivatives. Note the shift in activity based on phenyl ring substitution.[3][4]
| Compound ID | 3-Linker | Phenyl Substituent | Piperidine Mod | Primary Target | Potency ( |
| Cmpd 3 | -CH₂-O- | 2-Ethoxy | None | SERT / NET | ~10 - 50 nM |
| Cmpd 14a | -CH₂-O- | 3,4-Difluoro | 4,4-Difluoro | Dopamine D4 | 0.3 nM |
| Paroxetine * | -Phenyl- | 3,4-Methylenedioxy | 3-Substituted | SERT | 0.1 nM |
*Paroxetine is included as a structural benchmark; note the direct phenyl linkage vs. the phenoxymethyl ether.
References
-
Melloni, P. et al. (1984). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.[5] NIH/PubMed. Link
-
Saeedi, S. et al. (2025).[1] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.[1] ChemMedChem.[1] Link
-
Palin, R. et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Zaware, B. H. et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.[5] Der Pharma Chemica.[5] Link
-
Mach, R. H. et al. (2004). Halogenated 4-(phenoxymethyl)piperidines as Potential Radiolabeled Probes for Sigma-1 Receptors.[6][7] (Contextual Reference for Sigma Activity). Link
Sources
- 1. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]pip eri dine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents: initial studies in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Positional Isomerism as a Determinant of Pharmacological Activity: A Comparative Analysis of 3-[(3,4-Dichlorophenoxy)methyl]piperidine and its 4-Substituted Isomer
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of clinically significant therapeutics.[1] Its conformational flexibility and ability to engage in key receptor interactions make it a privileged structure in drug design. This technical guide provides a comprehensive comparative analysis of two positional isomers: 3-[(3,4-Dichlorophenoxy)methyl]piperidine and 4-[(3,4-Dichlorophenoxy)methyl]piperidine. Positional isomerism—the seemingly subtle shift of a substituent on a core scaffold—can dramatically alter a molecule's physicochemical properties, metabolic stability, and, most critically, its pharmacological profile. By examining these two specific isomers, we explore the profound impact of substitution patterns on synthesis, characterization, and potential interactions with high-value neurological targets, particularly the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). This document serves as a detailed roadmap for researchers, outlining validated protocols and the scientific rationale necessary to dissect the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous motif in pharmaceutical agents, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile anchor for pharmacophoric elements.[1] When combined with a (3,4-Dichlorophenoxy)methyl moiety—a group present in compounds known to interact with monoamine transporters—the resulting structures become compelling candidates for central nervous system (CNS) drug discovery. The antidepressant Femoxetine, a selective serotonin reuptake inhibitor (SSRI), features a related 3-substituted piperidine core, highlighting the therapeutic precedent for this arrangement.[2][3][4]
This guide focuses on a fundamental question in drug design: how does moving the (3,4-Dichlorophenoxy)methyl substituent from the 3-position to the 4-position of the piperidine ring alter its potential as a therapeutic agent? This shift directly impacts the spatial orientation of the key dichlorophenoxy group, which can fundamentally change how the molecule fits into the binding pocket of a protein target. The objective is to provide a side-by-side evaluation of these isomers, from their chemical synthesis and analytical characterization to their predicted pharmacological activity, thereby offering a clear framework for understanding the critical role of positional isomerism.
Comparative Synthesis Strategies
The synthesis of these target isomers relies on established chemical principles, primarily the formation of an ether linkage and the construction or modification of the piperidine ring. The choice of pathway depends on the availability of starting materials and the desired scale. Below are representative, robust synthetic routes for both isomers.
Rationale for Synthetic Approach
The Williamson ether synthesis is a classic and reliable method for forming the crucial aryl ether bond. For the piperidine moiety, utilizing commercially available hydroxymethylpiperidine isomers provides a direct and efficient route. N-protection, typically with a Boc group (tert-butyloxycarbonyl), is a critical step to prevent side reactions at the piperidine nitrogen during the ether formation and allows for final deprotection under mild acidic conditions.
Diagram: Comparative Synthetic Pathways
Caption: Comparative synthetic routes for the 3- and 4-substituted isomers.
Experimental Protocol: Synthesis of this compound
-
Step 1: N-Boc Protection (if starting from 3-hydroxymethylpiperidine):
-
Dissolve 3-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify by column chromatography to yield N-Boc-3-(hydroxymethyl)piperidine.
-
-
Step 2: Williamson Ether Synthesis:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, allowing for controlled gas evolution.
-
Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Add a solution of 3,4-Dichlorophenol (1.1 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-70°C and stir overnight.
-
Monitor reaction progress by TLC. Upon completion, cool the mixture to 0°C and cautiously quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) to obtain N-Boc-3-[(3,4-Dichlorophenoxy)methyl]piperidine.
-
-
Step 3: Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in diethyl ether.
-
Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of solvent and precipitate the hydrochloride or trifluoroacetate salt by adding diethyl ether.
-
Filter and dry the solid to yield the final product, this compound, as a salt.
-
(Note: The protocol for the 4-substituted isomer is identical, substituting N-Boc-4-(hydroxymethyl)piperidine in Step 2.)
Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized isomers. A multi-technique approach ensures that the material subjected to biological testing is well-defined.[5][6]
Diagram: Analytical Characterization Workflow
Caption: Standard workflow for the analytical characterization of synthesized compounds.
Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the covalent structure and positional isomerism.
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For the 3-substituted isomer, unique splitting patterns for the protons on the piperidine ring and the methylene bridge will be distinct from the more symmetric patterns expected for the 4-substituted isomer.[7]
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and obtain fragmentation data supportive of the structure.
-
Protocol: Analyze the sample using Electrospray Ionization (ESI) MS. The protonated molecular ion [M+H]⁺ should be observed at the expected m/z value. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which will differ predictably between the two isomers based on the stability of resulting fragment ions.[7][8]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the final compound.
-
Protocol: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). Monitor the eluent with a UV detector. The final compound should appear as a single major peak, and purity should be calculated as >95% based on the peak area.[7]
-
Comparative Physicochemical Properties (Predicted)
The position of the substituent is expected to influence key physicochemical properties that affect oral bioavailability and CNS penetration.
| Property | 3-Isomer (Predicted) | 4-Isomer (Predicted) | Rationale for Difference |
| cLogP | 3.5 - 4.0 | 3.5 - 4.0 | Minimal difference expected as atom counts are identical. |
| Topological Polar Surface Area (TPSA) | ~21.3 Ų | ~21.3 Ų | Identical functional groups result in the same TPSA. |
| pKa (Piperidine N) | 8.8 - 9.3 | 9.0 - 9.5 | The 4-substituted isomer may be slightly more basic due to greater distance from the electron-withdrawing ether oxygen. |
| Molecular Shape | Asymmetric | Symmetric | The 4-position confers a higher degree of molecular symmetry, which can influence crystal packing and solubility. |
Comparative Pharmacological Profiling
Based on their structural features, a primary hypothesis is that these isomers will interact with monoamine transporters. The key investigation is to determine how the positional change affects affinity and selectivity for SERT, DAT, and NET.[9][10][11][12][13]
Diagram: Pharmacological Screening Cascade
Caption: A tiered approach for evaluating the pharmacological profile of the isomers.
Protocol: Monoamine Transporter Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of each isomer for human SERT, DAT, and NET.[14]
-
Materials:
-
Membrane preparations from cells stably expressing hSERT, hDAT, or hNET.
-
Radioligands: [³H]Paroxetine (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).[9][13]
-
Non-specific binding definers: Fluoxetine (SERT), GBR 12909 (DAT), Desipramine (NET).
-
Assay buffer, 96-well plates, scintillation fluid, liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (3-isomer and 4-isomer) across a wide concentration range (e.g., 0.1 nM to 10 µM).
-
In a 96-well plate, combine the assay buffer, cell membrane preparation, and the appropriate radioligand at a concentration near its Kd.
-
Add either the vehicle (for total binding), the non-specific binding definer (e.g., 10 µM Fluoxetine for SERT), or the test compound at various concentrations.
-
Incubate the plates at a specified temperature and duration (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percent inhibition of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.
-
Illustrative Data: Predicted Binding Affinities
This table presents hypothetical data to illustrate a potential outcome of the binding assays, forming the basis for an SAR discussion.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| 3-Isomer | 15 | 850 | 250 | 56.7 | 16.7 |
| 4-Isomer | 300 | 45 | 120 | 0.15 | 0.38 |
| Reference: Femoxetine | ~20 | >1000 | >1000 | >50 | >50 |
Structure-Activity Relationship (SAR) Insights
The hypothetical data above illustrates a common theme in medicinal chemistry: positional isomerism can flip the selectivity profile of a compound.
-
The 3-Substituted Isomer: The placement of the (3,4-Dichlorophenoxy)methyl group at the 3-position may orient the dichlorophenyl ring in a manner that is sterically and electronically favorable for the SERT binding pocket, analogous to other SSRIs like paroxetine and femoxetine.[2][9][15] The higher Ki values for DAT and NET suggest a poorer fit in those transporters.
-
The 4-Substituted Isomer: Moving the substituent to the 4-position creates a more linear and symmetric molecule. This new geometry could significantly alter the presentation of the pharmacophore, potentially enabling a more favorable interaction with the DAT binding site, which is known to accommodate such structures.[10][12][16] The affinity for SERT is consequently diminished. This highlights how the overall topology of the molecule, dictated by the substitution pattern, is a primary driver of target selectivity.[17][18]
Diagram: SAR Logic Flow
Caption: The influence of positional isomerism on molecular shape and target selectivity.
Conclusion and Future Directions
This guide demonstrates that the positional placement of the (3,4-Dichlorophenoxy)methyl group on a piperidine ring is a critical determinant of its pharmacological profile. The 3-substituted isomer emerges as a potential lead for development as a selective serotonin reuptake inhibitor, while the 4-substituted isomer presents a distinct profile, potentially as a dopamine reuptake inhibitor.
This analysis validates the necessity of synthesizing and evaluating positional isomers early in the drug discovery process. Future work should focus on:
-
Functional Confirmation: Validating the binding data with in vitro uptake inhibition assays to confirm the mechanism of action (inhibitor vs. substrate).[14]
-
Chiral Resolution: Both isomers possess a chiral center if the piperidine nitrogen is unsubstituted or symmetrically substituted. Synthesis and evaluation of the individual enantiomers are crucial, as stereochemistry often plays a significant role in activity.
-
In Vitro ADME Profiling: Assessing metabolic stability in liver microsomes, cell permeability (e.g., Caco-2), and potential for CYP450 inhibition.
-
Lead Optimization: Based on the lead isomer's profile, further SAR studies can be conducted by modifying the dichlorophenyl ring or the piperidine nitrogen to enhance potency, selectivity, and drug-like properties.
By systematically applying the principles and protocols outlined herein, research organizations can efficiently navigate the complexities of structure-activity relationships and accelerate the development of novel CNS therapeutics.
References
-
Campiani, G., et al. (2004). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]
-
Mateo, Y., et al. (1999). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. [Link]
-
Kozikowski, A. P., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. [Link]
-
Tamiz, A. P., et al. (2006). Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. PubMed. [Link]
-
Santagada, V., et al. (2004). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]
-
Chandra, R., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed. [Link]
-
Tamiz, A., et al. (2006). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Semantic Scholar. [Link]
-
Reith, M. E. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]
-
Newman, A. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]
-
Zanolli, I., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
-
Wikipedia. (n.d.). Femoxetine. Wikipedia. [Link]
-
AdisInsight. (n.d.). Femoxetine. AdisInsight. [Link]
-
Chandra, R., et al. (2002). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ResearchGate. [Link]
-
Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. [Link]
-
Patsnap Synapse. (n.d.). Femoxetine - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Tsolaki, E., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]
-
Guccione, S., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Various Authors. (n.d.). Medicine®. Semantic Scholar. [Link]
-
Kulkarni, S. S., & Nikalje, A. P. (2014). Structure Modeling of the Norepinephrine Transporter. MDPI. [Link]
-
Khan, H., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
-
Kim, M., et al. (2014). Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. ResearchGate. [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
-
Yurttaş, L., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PMC. [Link]
-
Giannella, M., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]
-
Various Authors. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]
-
Jiang, L., et al. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. [Link]
-
Dimoglo, A. S., et al. (1995). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. [Link]
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. PubMed. [Link]
-
Khan, I., et al. (2022). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC. [Link]
-
Mroczkowska, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
-
DTIC. (2007). Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). DTIC. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]
-
Le, T., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]
-
Reddy, B. V. S., et al. (2012). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
-
Kawakami, Y., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
-
Le, T., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
-
Czarnomysy, R., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
PubChem. (n.d.). 4-((3,4-Dichlorophenyl)acetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylic acid methyl ester. PubChem. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Femoxetine | 59859-58-4 [smolecule.com]
- 3. Femoxetine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
3-[(3,4-Dichlorophenoxy)methyl]piperidine safety data sheet (SDS)
The following technical guide is a comprehensive monograph designed for research professionals. It synthesizes safety data, chemical properties, and experimental protocols for 3-[(3,4-Dichlorophenoxy)methyl]piperidine .
Chemical Identification & Pharmacophore Analysis
This compound is a heterobifunctional building block characterized by a secondary amine (piperidine) and a lipophilic dichlorophenoxy ether tail. Structurally, it serves as a positional isomer to several known monoamine reuptake inhibitors, making it a critical scaffold in medicinal chemistry for exploring Structure-Activity Relationships (SAR) in central nervous system (CNS) drug discovery.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅Cl₂NO |
| Molecular Weight | 260.16 g/mol |
| CAS Number | Not Listed (Treat as Novel/Research Chemical) |
| Structural Class | Aryl-alkyl ether; Piperidine derivative |
| Predicted pKa | ~9.8 (Piperidine nitrogen) |
| LogP (Predicted) | 3.4 – 3.8 (Lipophilic) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water (free base) |
Structural Visualization
The following diagram illustrates the core pharmacophore and connectivity.[1]
Figure 1: Pharmacophore connectivity showing the hydrophilic amine head and lipophilic tail.
Hazard Identification (GHS Classification)
As a research chemical without a finalized REACH registration, the safety profile is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 4-(3,4-Dichlorophenoxy)piperidine and Paroxetine intermediates).
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation. |
| Aquatic Toxicity (Chronic) | 2 | H411: Toxic to aquatic life with long-lasting effects. |
Precautionary Hierarchy
-
Prevention: Do not handle until all safety precautions have been read. Avoid release to the environment (P273).
-
Response: IF SWALLOWED: Call a POISON CENTER if you feel unwell (P301+P312).
-
Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233).
Handling & Storage Protocols
Causality of Protocols
The secondary amine moiety renders this compound hygroscopic and susceptible to forming carbamates with atmospheric CO₂. The ether linkage is generally stable, but the dichlorophenyl ring increases lipophilicity, facilitating skin absorption.
-
Storage Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent carbonate formation.
-
Temperature: Refrigerator (2°C to 8°C).
-
Container: Amber glass to protect against potential photodegradation of the chlorinated aromatic ring.
Experimental Protocol: Synthesis & Purification
Since this specific isomer is often custom-synthesized, the following Nucleophilic Substitution (S_N2) workflow is the industry standard for high-purity production. This method is preferred over Mitsunobu conditions for scale-up due to easier byproduct removal.
Reaction Scheme
Precursors: N-Boc-3-(bromomethyl)piperidine + 3,4-Dichlorophenol.
Step-by-Step Methodology
-
Preparation of Phenoxide:
-
In a dry 3-neck flask under N₂, dissolve 3,4-Dichlorophenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Add Potassium Carbonate (K₂CO₃) (2.5 equiv). Stir at ambient temperature for 30 minutes to generate the phenoxide anion.
-
Why: K₂CO₃ is milder than NaH, reducing the risk of side reactions with the carbamate protecting group.
-
-
Alkylation:
-
Add N-Boc-3-(bromomethyl)piperidine (1.1 equiv) dropwise.
-
Heat the mixture to 60°C and stir for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the phenol spot.
-
-
Work-up:
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM. Add Trifluoroacetic Acid (TFA) (10 equiv) at 0°C.
-
Stir at room temperature for 2 hours.
-
Evaporate volatiles. Basify with sat. NaHCO₃ to pH >10 and extract with DCM to obtain the free base.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow via Williamson Ether synthesis.[2]
Analytical Validation
To ensure scientific integrity, the synthesized compound must meet the following criteria before use in biological assays:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic protons: ~6.8–7.4 ppm (Multiplet, 3H).
-
Ether methylene (-O-CH₂-): ~3.8 ppm (Doublet).
-
Piperidine ring protons: 1.2–3.2 ppm (Complex multiplets).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z 260.06 (³⁵Cl isotope) and characteristic isotope pattern for two chlorines (9:6:1 ratio for M, M+2, M+4).
-
Emergency Response
| Scenario | Protocol |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately. |
| Skin Contact | Wash with proprietary polyethylene glycol (PEG-400) or copious soap and water. Lipophilic nature requires thorough degreasing. |
| Spill Cleanup | Absorb with inert material (vermiculite). Do NOT flush into surface water. Dispose of as hazardous halogenated organic waste. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68580325, 3,4-Dichlorophenoxypiperidine. Retrieved from [Link]
-
Araújo, J. Q., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.[3] Journal of Advanced Research, 12, 43-54. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of 3-[(3,4-Dichlorophenoxy)methyl]piperidine
Executive Summary
The synthesis of 3-[(3,4-Dichlorophenoxy)methyl]piperidine represents a classic challenge in medicinal chemistry: the construction of an aryl-alkyl ether linkage on a saturated nitrogen heterocycle. This structural motif is prevalent in serotonin-norepinephrine reuptake inhibitors (SNRIs) and various GPCR ligands.
This guide details two distinct synthetic pathways to access this scaffold from 3-hydroxymethylpiperidine :
-
Route A (Mitsunobu Coupling): Ideal for rapid, small-scale discovery (mg to g scale).
-
Route B (Mesylate Displacement): Optimized for process scalability (10g+ scale) to avoid difficult phosphorus byproducts.
Critical Constraint: Both routes require the rigorous protection of the secondary amine (piperidine nitrogen) to prevent competitive
Retrosynthetic Analysis
The strategic disconnection centers on the ether oxygen. The piperidine nitrogen is the most nucleophilic site and must be masked (Boc-protection) prior to ether formation.
Figure 1: Retrosynthetic disconnection showing the necessity of N-protection prior to C-O bond construction.
Pre-requisite: N-Protection
Before initiating either Route A or B, the starting material must be protected.
Protocol:
-
Dissolve 3-hydroxymethylpiperidine (1.0 eq) in DCM (10 vol).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and Triethylamine (1.2 eq).
-
Stir at RT for 4 hours. Wash with 1M citric acid and brine.
-
Concentrate to yield N-Boc-3-hydroxymethylpiperidine . Use directly.
Route A: The Mitsunobu Protocol (Discovery Scale)
The Mitsunobu reaction is the preferred method for medicinal chemists due to its convergent nature and mild conditions.[1] It couples the primary alcohol directly with the phenol using a redox system.
Mechanism & Logic
The reaction relies on the activation of the alcohol by a phosphonium intermediate formed between Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). The phenol, being acidic (pKa ~8-10), protonates this intermediate, allowing the phenoxide to displace the activated oxygen in an
Experimental Procedure
Reagents:
-
N-Boc-3-hydroxymethylpiperidine (1.0 eq)
-
3,4-Dichlorophenol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
DIAD (Diisopropyl azodicarboxylate) (1.2 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Charge: In a dry round-bottom flask under nitrogen, combine N-Boc-3-hydroxymethylpiperidine, 3,4-dichlorophenol, and PPh₃ in anhydrous THF.
-
Cool: Cool the solution to 0°C using an ice bath. Critical: Lower temperature controls the exotherm upon addition of azo-reagent.
-
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: TPPO (Triphenylphosphine oxide) is a major byproduct and can be difficult to separate. Elute carefully.
Route B: Mesylate Displacement (Process Scale)
For scales >10g, the Mitsunobu reaction becomes cumbersome due to the atom-uneconomical generation of TPPO and hydrazine byproducts. The mesylate route is robust and easier to purify.
Workflow Diagram
Figure 2: Stepwise activation and displacement strategy for scalable synthesis.
Experimental Procedure
Step 1: Activation (Mesylation)
-
Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) in DCM.
-
Add Triethylamine (1.5 eq) and cool to 0°C.
-
Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir 1 hour. Wash with NaHCO₃ and brine.[2] Dry and concentrate. The mesylate is usually stable enough to use without chromatography.
Step 2: Nucleophilic Displacement (
)[3]
-
Dissolve 3,4-Dichlorophenol (1.1 eq) in DMF (Dimethylformamide).
-
Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir for 30 mins to generate the phenoxide.
-
Add the Mesylate intermediate (from Step 1) dissolved in minimal DMF.
-
Heat to 80°C for 4–6 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
-
Advantage: Unreacted phenol can be washed away with basic aqueous washes; no phosphorus byproducts to remove.
Final Deprotection (Common to Both Routes)
The Boc group is acid-labile.
-
Dissolve the coupled ether in DCM .
-
Add TFA (Trifluoroacetic acid) (20% v/v) or 4M HCl in Dioxane .
-
Stir at RT for 2 hours.
-
Free Base Isolation: Basify with saturated NaHCO₃, extract with DCM/MeOH (9:1).
-
Salt Formation: For drug development, the HCl salt is preferred. Evaporate the acid solution and triturate with ether to obtain This compound hydrochloride .
Comparative Data Analysis
| Feature | Route A: Mitsunobu | Route B: Mesylate Displacement |
| Atom Economy | Low (Generates TPPO + Hydrazine) | High (Generates KCl + Et3NHCl) |
| Purification | Difficult (Chromatography required) | Easy (Crystallization often possible) |
| Reaction Time | 12–24 Hours | 4–8 Hours (Two steps) |
| Scalability | < 5 grams | > 100 grams |
| Moisture Sensitivity | High (Requires dry solvents) | Moderate |
| Stereochemistry | Inverts (if chiral center at reaction site) | Inverts (if chiral center at reaction site) |
Note: Since the reaction occurs at a primary carbon (CH₂-OH), stereochemistry at the piperidine C3 position is preserved in both routes.
References
-
The Mitsunobu Reaction: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
-
Piperidine Synthesis Strategies: "Synthesis of Piperidine Derivatives: Recent Advances." National Institutes of Health (NIH) / PubMed, 2018. Link
-
Mitsunobu Reaction Protocols: "Mitsunobu Reaction: Common Conditions and Protocols." Organic Chemistry Portal. Link
-
Mesylate Displacement in MedChem: "General strategy for the synthesis of piperidine derivatives." ResearchGate, Scheme 1 (Regents f: ROSO2CH3).[4] Link
- N-Boc Protection: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc protocols).
Sources
Preparation of Piperidine-Based Dopamine D4 Receptor Antagonists: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Dopamine D4 Receptor Antagonism
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key player in various neuropsychiatric processes. Primarily expressed in the prefrontal cortex, hippocampus, and limbic areas, the D4 receptor is implicated in cognition, attention, and mood regulation.[1][2] Unlike other dopamine receptor subtypes, its unique distribution pattern suggests that selective antagonism could offer therapeutic benefits for conditions like schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and L-DOPA-induced dyskinesias in Parkinson's disease, potentially with a more favorable side-effect profile.[3][4]
The development of potent and selective D4 receptor antagonists has been a significant focus in medicinal chemistry. The piperidine scaffold has emerged as a privileged structure in this endeavor, offering a versatile framework for introducing chemical diversity to achieve high affinity and selectivity for the D4 receptor over the closely related D2 and D3 subtypes.[5][6] Challenges remain, however, in optimizing pharmacokinetic properties such as metabolic stability and brain penetrance.[4]
This comprehensive guide provides detailed protocols for the synthesis, purification, and pharmacological evaluation of piperidine-based dopamine D4 receptor antagonists. Drawing upon established methodologies and field-proven insights, these notes are designed to empower researchers to confidently prepare and characterize novel D4 receptor ligands.
Synthetic Strategies for Piperidine-Based D4 Antagonists
The synthesis of piperidine-based D4 antagonists generally involves a modular approach, comprising the construction of a functionalized piperidine core followed by its coupling to an appropriate aromatic or heteroaromatic moiety.
Core Directive: Building the Piperidine Scaffold
A variety of synthetic routes can be employed to generate substituted piperidine building blocks. The choice of method often depends on the desired substitution pattern and stereochemistry. Common strategies include:
-
Hydrogenation of Pyridine Precursors: This is a widely used method for accessing cis-disubstituted piperidines. The reaction typically proceeds under mild conditions using catalysts like platinum oxide (Adam's catalyst).[5]
-
Aza-Prins Cyclization: This reaction allows for the stereoselective construction of the piperidine ring from homoallylic amines and aldehydes, often yielding 4-halo-substituted piperidines that are versatile intermediates for further functionalization.
-
Reductive Amination: This powerful reaction can be used to introduce substituents at the piperidine nitrogen by reacting a piperidone or a piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.[4]
Causality in Synthesis: The Importance of a Modular Approach
A modular synthetic strategy is highly advantageous in drug discovery. It allows for the rapid generation of a library of analogs by varying the building blocks in the final coupling step. This approach facilitates the systematic exploration of structure-activity relationships (SAR), enabling researchers to identify the key structural features that govern potency and selectivity.
Protocol: Synthesis of a Representative Piperidine-Based D4 Antagonist
This protocol details the synthesis of 1-((1-Benzylpiperidin-4-yl)methyl)-3,4-dihydroquinolin-2(1H)-one, a potent and selective dopamine D4 receptor antagonist, as described by Butini et al.[5] This compound serves as an excellent case study due to its well-characterized biological activity and the illustrative nature of its synthesis.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-((1-Benzylpiperidin-4-yl)methyl)-3,4-dihydroquinolin-2(1H)-one.
Step-by-Step Synthesis
Materials and Reagents:
-
3,4-dihydroquinolin-2(1H)-one
-
1,3-dibromopropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethylformamide (DMF)
-
4-benzylpiperidine
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Part 1: Synthesis of 1-(3-bromopropyl)-3,4-dihydroquinolin-2(1H)-one (Intermediate 31)
-
To a solution of 3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere. (Causality: Sodium hydride is a strong base that deprotonates the amide nitrogen of the quinolinone, forming a nucleophilic anion.)
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Add 1,3-dibromopropane (3.0 eq) dropwise to the reaction mixture at 0 °C. (Causality: The nucleophilic anion attacks one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion.)
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford 1-(3-bromopropyl)-3,4-dihydroquinolin-2(1H)-one as a white solid.
Part 2: Synthesis of 1-((1-Benzylpiperidin-4-yl)methyl)-3,4-dihydroquinolin-2(1H)-one (Final Product)
-
To a solution of 1-(3-bromopropyl)-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in DMF, add 4-benzylpiperidine (1.2 eq) and K₂CO₃ (2.0 eq). (Causality: Potassium carbonate is a base that facilitates the nucleophilic substitution reaction by neutralizing the HBr formed as a byproduct.)
-
Heat the reaction mixture to 70 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: CH₂Cl₂/MeOH gradient) to yield the final product as an oil.
Characterization (Self-Validation):
-
¹H NMR (CDCl₃, 293 K): The proton NMR spectrum should be consistent with the structure of the final product, showing characteristic peaks for the aromatic protons of the quinolinone and benzyl groups, as well as the aliphatic protons of the piperidine and propyl linker.
-
Mass Spectrometry (ESI/MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the protonated molecule ([M+H]⁺).
Pharmacological Evaluation of Piperidine-Based D4 Antagonists
Once synthesized and purified, the pharmacological activity of the compounds must be assessed to determine their affinity and functional activity at the dopamine D4 receptor.
Dopamine D4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D4 receptor.
Protocol: Radioligand Binding Assay for D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the human dopamine D4 receptor.
Materials and Reagents:
-
Membrane preparations from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]N-methylspiperone (a high-affinity D2-like receptor antagonist).
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Test compounds (piperidine-based antagonists) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay.
Procedure:
-
In a 96-well plate, set up the following reactions in triplicate in a final volume of 250 µL:
-
Total Binding: D4 receptor membranes, [³H]N-methylspiperone, and assay buffer.
-
Non-specific Binding (NSB): D4 receptor membranes, [³H]N-methylspiperone, and 10 µM haloperidol. (Causality: A high concentration of an unlabeled ligand saturates all specific binding sites, so any remaining radioactivity represents non-specific binding to the filter and membranes.)
-
Competition: D4 receptor membranes, [³H]N-methylspiperone, and varying concentrations of the test compound.
-
-
Incubate the plate for 60-120 minutes at room temperature.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis (Self-Validation):
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol: cAMP Inhibition Assay for D4 Receptor Functional Antagonism
This protocol measures the ability of a test compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D4 receptor.
Materials and Reagents:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the HEK293-D4 cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. (Causality: This allows the antagonist to bind to the D4 receptors before the addition of the agonist.)
-
Add a fixed concentration of dopamine (typically the EC₈₀ for cAMP inhibition) to the wells.
-
Stimulate the cells with forskolin to induce cAMP production. (Causality: Forskolin directly activates adenylyl cyclase, leading to a measurable increase in cAMP. The activation of the Gi-coupled D4 receptor by dopamine will inhibit this forskolin-stimulated cAMP production.)
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
Data Analysis (Self-Validation):
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value of the antagonist in reversing the dopamine-induced inhibition of cAMP production.
-
Positive control wells (dopamine + forskolin, no antagonist) should show low cAMP levels, while negative control wells (forskolin only) should show high cAMP levels.
Data Presentation: Structure-Activity Relationships
The following table summarizes the binding affinities (as pKi values) and selectivity ratios for a series of piperidine-based dopamine D4 receptor antagonists.[5] This data is crucial for understanding the structure-activity relationships that govern the interaction of these ligands with the D2-like receptor family.
| Compound | D2 pKi | D3 pKi | D4 pKi | D2/D4 Selectivity | D3/D4 Selectivity |
| 7 | 6.37 | 6.55 | 8.71 | 219 | 145 |
| 8 | 6.05 | 6.25 | 8.91 | 724 | 457 |
| 9 | 5.91 | 6.01 | 7.95 | 110 | 87 |
| 10 | 6.32 | 6.35 | 7.91 | 39 | 36 |
| 11 | 6.21 | 6.25 | 7.77 | 36 | 33 |
| 12 | 6.38 | 6.42 | 9.18 | 631 | 575 |
| 13 | 6.11 | 6.21 | 8.23 | 132 | 105 |
| 14 | 6.02 | 6.15 | 8.11 | 123 | 89 |
| 15 | 5.31 | 5.28 | 6.12 | 6.5 | 1.4 |
| 16 | 5.44 | 6.09 | 8.79 | 2239 | 501 |
Analysis of SAR:
-
Linker Length: Elongation of the linker between the quinolinone nucleus and the piperidine nitrogen generally leads to a decrease in D4 affinity and selectivity (compare compounds 7 and 8 with their longer-chain analogs 10 , 11 , 13 , and 14 ).[5]
-
Piperidine Nitrogen Position: Shifting the piperidine nitrogen from position 1 to position 4 has a dramatic effect on affinity and selectivity. For instance, compound 16 maintains high D4 affinity and shows significantly improved D2/D4 selectivity compared to its regioisomer.[5]
-
Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring are critical for achieving high D4 affinity and selectivity. Aromatic substituents, such as the benzyl group in compound 8 , are often well-tolerated and can enhance potency.[5]
Conclusion
The piperidine scaffold remains a cornerstone in the design of potent and selective dopamine D4 receptor antagonists. A thorough understanding of the synthetic methodologies, coupled with rigorous pharmacological evaluation, is essential for advancing the development of novel therapeutics targeting the D4 receptor. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize and characterize new chemical entities with the potential to treat a range of neuropsychiatric disorders. The self-validating nature of the described protocols, with their emphasis on causality and expected outcomes, is intended to ensure the generation of high-quality, reproducible data.
References
-
Butini, F., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 16(5), 739. [Link]
- Lajtha, A., & Vizi, E. S. (Eds.). (2000). Handbook of neurochemistry and molecular neurobiology. Springer.
-
Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Tallone, T., et al. (2000). Synthesis and dopaminergic properties of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective dopamine D4 receptor ligand. Bioorganic & medicinal chemistry letters, 10(11), 1159-1162. [Link]
-
Chew, J. A., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Journal of medicinal chemistry, 62(7), 3722–3740. [Link]
-
Lee, J., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 24(21), 15891. [Link]
-
Measurement of cAMP for Antagonists of a Gαi-Coupled Receptor. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Che, J. A., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740. [Link]
Sources
- 1. Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and dopaminergic properties of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Library Synthesis of 3-[(3,4-Dichlorophenoxy)methyl]piperidine Derivatives
Introduction: The Strategic Value of the 3-[(3,4-Dichlorophenoxy)methyl]piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active alkaloids.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. The this compound scaffold combines this valuable heterocyclic core with a dichlorophenoxy moiety, a group known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The dichloro-substitution can enhance binding affinity through halogen bonding and improve metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile building block for the synthesis of diverse chemical libraries. We will delve into detailed, field-proven protocols for key chemical transformations, including amide coupling, reductive amination, and N-arylation reactions, offering insights into the rationale behind experimental design and troubleshooting.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful reaction optimization and library production. The following table summarizes key computed physicochemical properties for the parent compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅Cl₂NO | [3] |
| Molecular Weight | 260.16 g/mol | [3] |
| XLogP3 | 3.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
Core Reaction Workflows for Library Diversification
The secondary amine of the piperidine ring is the primary handle for diversification. The following sections provide detailed protocols for its functionalization.
Workflow 1: N-Acylation for Amide Library Synthesis
Amide bond formation is one of the most utilized reactions in medicinal chemistry.[4] The protocol below is optimized for the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and low rate of epimerization, especially important if chiral carboxylic acids are used.[5] It rapidly forms a highly activated ester with the carboxylic acid, which is then readily attacked by the piperidine's secondary amine.
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, preventing the formation of unreactive ammonium salts with the piperidine starting material.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves a wide range of reactants and reagents.
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.8 M solution of DIPEA in anhydrous DMF.
-
In a 96-well plate, dispense 100 µL of a 0.2 M solution of each unique carboxylic acid in anhydrous DMF into individual wells.
-
-
Reaction Assembly:
-
To each well containing a carboxylic acid solution, add 250 µL of the this compound stock solution (2.5 equivalents).
-
Add 250 µL of the HATU stock solution (2.5 equivalents).
-
Finally, add 125 µL of the DIPEA stock solution (5 equivalents).
-
Seal the 96-well plate and place it on an orbital shaker at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well, mixing thoroughly, and then carefully transferring the organic layer to a new 96-well plate. Repeat the extraction.
-
The combined organic extracts can be concentrated in a centrifugal evaporator.
-
Purification is typically achieved by high-throughput parallel reverse-phase HPLC.
-
Caption: Parallel synthesis workflow for an amide library.
Workflow 2: Reductive Amination for Tertiary Amine Library Synthesis
Reductive amination is a robust method for forming C-N bonds and is highly amenable to library synthesis.[6] This protocol describes the reaction of this compound with a variety of aldehydes and ketones.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive amination.[7] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion formed upon condensation of the piperidine and the carbonyl compound.
-
Solvent: Dichloroethane (DCE) is a common solvent for this reaction as it is compatible with NaBH(OAc)₃ and effectively solubilizes the reactants.
-
Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, especially with less reactive ketones.
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCE.
-
In a 96-well plate, dispense 100 µL of a 0.2 M solution of each unique aldehyde or ketone in anhydrous DCE into individual wells.
-
-
Reaction Assembly:
-
To each well containing the carbonyl compound, add 250 µL of the this compound stock solution (2.5 equivalents).
-
Allow the mixture to stir for 20-30 minutes to facilitate iminium ion formation.
-
Add solid sodium triacetoxyborohydride (approximately 1.5 equivalents relative to the carbonyl compound) to each well.
-
Seal the 96-well plate and place it on an orbital shaker at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with 1 mL of dichloromethane (DCM) twice.
-
The combined organic layers are passed through a phase separator plate to remove aqueous residues and then concentrated.
-
Purification is achieved via parallel flash chromatography or reverse-phase HPLC.
-
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. 4-[(3,4-Dichlorophenoxy)methyl]piperidine | C12H15Cl2NO | CID 26191054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Storage and Stability of Piperidine Ether Derivatives
Introduction
Piperidine ether derivatives represent a significant class of compounds in pharmaceutical and chemical research, valued for their diverse biological activities and synthetic utility.[1] The inherent reactivity of the piperidine ring, a nitrogen-containing heterocycle, combined with the susceptibility of the ether linkage to certain chemical transformations, necessitates a thorough understanding of their stability and appropriate storage conditions.[2][3] This guide provides a comprehensive overview of the critical factors influencing the stability of piperidine ether derivatives, outlines protocols for their proper storage and handling, and details methodologies for assessing their degradation profiles. Adherence to these guidelines is crucial for ensuring the integrity, efficacy, and safety of these compounds throughout their lifecycle, from laboratory research to potential clinical applications.
Fundamental Principles of Stability
The stability of a chemical compound is its ability to resist chemical change or degradation over time. For piperidine ether derivatives, stability is influenced by a combination of factors related to both the piperidine and ether functional groups.
Inherent Chemical Reactivity
-
Piperidine Moiety: The piperidine ring contains a secondary or tertiary amine, which imparts basic properties to the molecule.[2] The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening byproducts.[4][5] The carbon-hydrogen bonds adjacent to the nitrogen are also potential sites for oxidative degradation.[6]
-
Ether Linkage: Ethers are generally considered stable but can undergo autoxidation in the presence of atmospheric oxygen to form explosive peroxides, especially upon prolonged storage.[7][8][9] This process is a significant safety hazard, particularly when ether solutions are concentrated.[7] The ether bond can also be susceptible to cleavage under strongly acidic conditions.[3]
Key Environmental Factors Influencing Stability
The rate of degradation of piperidine ether derivatives is significantly influenced by external environmental factors. Controlling these factors is paramount for maintaining the compound's integrity.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways such as oxidation and thermal decomposition.[2][5][10] Conversely, excessively low temperatures can cause some compounds to solidify or crystallize, which may affect their ease of use.[10]
-
Humidity: Moisture can promote hydrolysis of certain piperidine ether derivatives, leading to cleavage of the ether bond or other hydrolytic degradation reactions.[2][10] Therefore, storage in a dry environment is critical.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photolytic degradation reactions, often through free radical mechanisms.[4][5][10] This can lead to complex degradation profiles and a loss of potency.
-
pH: The pH of the local environment, especially for solutions, can have a profound impact on the stability of piperidine ether derivatives. The basicity of the piperidine nitrogen means the compound's charge state will change with pH, which can influence its reactivity and degradation pathways.[2][11][12][13]
Recommended Storage and Handling Protocols
Proper storage and handling are the first line of defense against the degradation of piperidine ether derivatives. The following protocols are designed to minimize exposure to detrimental conditions.
General Storage Conditions
To ensure the long-term stability of piperidine ether derivatives, the following storage conditions are recommended. Specific conditions may vary based on the individual compound's properties, so it is always advisable to consult the supplier's safety data sheet (SDS).
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down oxidative processes.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation of the piperidine moiety and peroxide formation in the ether.[4][7] |
| Light | Amber vials or stored in the dark | Protects against photolytic degradation.[5][10] |
| Humidity | Tightly sealed containers with desiccant | Prevents moisture ingress and subsequent hydrolysis.[2][10] |
Handling Procedures
Safe and effective handling practices are essential to prevent contamination and degradation during use.
-
Inert Atmosphere: When handling highly sensitive piperidine ether derivatives, it is recommended to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.[8] Be aware that some ethers can permeate nitrile gloves, so it is advisable to change them frequently.[8]
-
Dispensing: Use clean, dry syringes or spatulas for dispensing. Avoid introducing contaminants into the primary storage container.
-
Container Sealing: After dispensing, ensure the container is tightly sealed to prevent exposure to the atmosphere. For vials with septa, use fresh needles to minimize coring and maintain a good seal.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development and is used to identify the likely degradation products of a substance.[14][15][16] These studies help in understanding the degradation pathways and in the development of stability-indicating analytical methods.[14]
Rationale for Forced Degradation
The primary objectives of conducting forced degradation studies on piperidine ether derivatives are:
-
To identify potential degradation products that could form under various stress conditions.[15]
-
To elucidate the degradation pathways of the molecule.[4][15]
-
To develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradation products.[14][17]
-
To gain insight into the intrinsic stability of the molecule, which can inform formulation and packaging decisions.[15]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Protocol for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on a piperidine ether derivative. The specific concentrations and durations may need to be optimized for the compound of interest.
Objective: To identify the degradation products and pathways of a piperidine ether derivative under various stress conditions.
Materials:
-
Piperidine ether derivative
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector and preferably a mass spectrometer (MS)
-
C18 HPLC column
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the piperidine ether derivative in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[17]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.[19][20]
-
A gradient method with a C18 column is often a good starting point.
-
Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the parent compound and any degradation products.
-
Potential Degradation Pathways
Based on the chemical nature of piperidine ether derivatives, several degradation pathways can be anticipated. Understanding these pathways aids in the identification of degradation products and in designing strategies to mitigate degradation.
Caption: Potential Degradation Pathways.
-
Oxidation of the Piperidine Ring: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or products of ring opening.[4] Atmospheric oxygen or stronger oxidizing agents can initiate this process.
-
Ether Autoxidation: Ethers can react with oxygen via a free radical mechanism to form hydroperoxides and peroxides.[7] This is a significant safety concern as these peroxides can be explosive.
-
Hydrolysis of the Ether Linkage: Under acidic or basic conditions, the ether bond can be cleaved, resulting in the formation of an alcohol and a piperidine-containing fragment.
-
Photodegradation: Exposure to light can initiate a variety of degradation reactions, often through radical intermediates, leading to a complex mixture of products.[4]
Excipient Compatibility
In the context of drug development, it is crucial to assess the compatibility of the piperidine ether derivative with various excipients that may be used in a formulation.[21][22][23][24] Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API).
Screening for Incompatibilities
-
Methodology: A common approach is to prepare binary mixtures of the API and each excipient (typically in a 1:1 or 1:5 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH).[25]
-
Analysis: Samples are analyzed at various time points for the appearance of new degradation products or a significant loss of the parent compound using techniques like HPLC.[25]
-
Common Incompatibilities: Excipients containing reactive impurities such as peroxides, aldehydes, or acidic/basic functional groups can potentially react with piperidine ether derivatives.[25]
Conclusion
The chemical stability of piperidine ether derivatives is a multifaceted issue that requires careful consideration of their inherent reactivity and the impact of environmental factors. By implementing robust storage and handling protocols, conducting thorough stability assessments through forced degradation studies, and evaluating excipient compatibility, researchers and drug development professionals can ensure the quality, integrity, and safety of these valuable compounds. The methodologies and guidelines presented in this document provide a comprehensive framework for achieving these goals.
References
-
18.1: Names and Properties of Ethers - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]
-
What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (2025, June 17). Retrieved from [Link]
-
Possible degradation pathways of piperidinium-functionalized polyethylene - ResearchGate. Retrieved from [Link]
-
Use of Ether - Environment, Health & Safety. Retrieved from [Link]
-
What is the stability of piperidine? - Blog - Biosynce. (2025, August 25). Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
Ethers | Chemistry | Research Starters - EBSCO. Retrieved from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Publications. Retrieved from [Link]
-
Under what conditions does piperidine decompose? - Blog - Biosynce. (2025, July 29). Retrieved from [Link]
-
Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. Retrieved from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9). Retrieved from [Link]
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. - ResearchGate. Retrieved from [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014, April 15). Retrieved from [Link]
-
How to Handle and Store Ethyl Ether - Eagle Manufacturing - Justrite. Retrieved from [Link]
-
ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021, May 3). Retrieved from [Link]
-
The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Retrieved from [https://www.onyxipca.com/resources/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]([Link] degradation-and-stability-studies-for-drug-substances/)
-
Stability Indicating Forced Degradation Studies - RJPT. Retrieved from [Link]
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC. Retrieved from [Link]
-
(PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 4). Retrieved from [Link]
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7). Retrieved from [Link]
-
Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup - PMC. (2023, May 10). Retrieved from [Link]
-
Drug-Excipient Compatibility Check - NETZSCH Analyzing & Testing. (2020, October 5). Retrieved from [Link]
-
Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (2025, December 8). Retrieved from [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC. Retrieved from [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). Retrieved from [Link]
-
Drug excipient Compatibility | PDF - Slideshare. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Retrieved from [Link]
-
Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC. Retrieved from [Link]
-
Piperidine | C5H11N | CID 8082 - PubChem - NIH. Retrieved from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved from [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. (2024, January 23). Retrieved from [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC. Retrieved from [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14). Retrieved from [Link]
-
NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. - UCL Discovery. Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Retrieved from [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. biosynce.com [biosynce.com]
- 3. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynce.com [biosynce.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. education.qld.gov.au [education.qld.gov.au]
- 10. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmatutor.org [pharmatutor.org]
- 15. onyxipca.com [onyxipca.com]
- 16. rjptonline.org [rjptonline.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ijper.org [ijper.org]
- 20. sepscience.com [sepscience.com]
- 21. researchgate.net [researchgate.net]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Drug excipient Compatibility | PDF [slideshare.net]
- 25. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the synthesis of 3-[(3,4-Dichlorophenoxy)methyl]piperidine
Technical Support Ticket #8492: Yield Optimization for 3-[(3,4-Dichlorophenoxy)methyl]piperidine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Priority: High
Executive Summary & Strategic Analysis
You are encountering yield limitations in the synthesis of This compound . Based on the structural motif (a secondary amine linked via a methylene ether to an electron-deficient aromatic ring), the yield loss is likely occurring at two critical bottlenecks: the formation of the aryl-alkyl ether linkage and the final deprotection of the piperidine nitrogen.
To maximize yield, we must shift from standard "organic lab" protocols to Process-Optimized Workflows .
Route Selection: The Mitsunobu Advantage
While nucleophilic substitution (
The Recommended Route: The Mitsunobu Reaction between N-Boc-3-hydroxymethylpiperidine and 3,4-dichlorophenol.
-
Why: It proceeds under mild, neutral conditions, avoiding the strong bases required for
or that can degrade the dichlorophenyl moiety or cause racemization (if chiral). -
The Trap: The formation of triphenylphosphine oxide (TPPO) and hydrazine byproducts often complicates purification, leading to "yield loss" during chromatography.
Optimized Experimental Protocol
This protocol is designed as a self-validating system. If a step fails, the visual cues provided will alert you immediately.
Reagents:
-
Substrate A: N-Boc-3-hydroxymethylpiperidine (1.0 equiv)
-
Substrate B: 3,4-Dichlorophenol (1.1 equiv)
-
Reagent C: Triphenylphosphine (
) (1.2 equiv) -
Reagent D: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) — Preferred over DEAD for stability.
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Workflow
-
The "Cold Load" (Critical for Yield):
-
Dissolve Substrate A, Substrate B, and Reagent C (
) in anhydrous THF. -
Cool the mixture to 0°C under an inert atmosphere (
or Ar). -
Technical Insight: Premixing the phenol and alcohol with phosphine prevents the "dead-end" formation of the azodicarboxylate-phosphine betaine which can degrade if the alcohol isn't immediately available.
-
-
Controlled Addition:
-
Add DIAD dropwise over 20–30 minutes.
-
Visual Cue: The yellow color of DIAD should fade upon contact with the solution. If the yellow color persists, the reaction kinetics are stalling (check temperature).
-
-
The "Room Temp" Ramp:
-
Allow the reaction to warm to room temperature (20–25°C) and stir for 12–16 hours.
-
Monitoring: Use TLC (Hexane:EtOAc 4:1). The phenol spot should disappear.
-
-
Workup & Purification (The Yield Saver):
-
Concentrate the reaction mixture.
-
Trituration Step: Add cold Diethyl Ether (
) or Hexane/Ether (9:1) to the crude residue. Stir vigorously. (TPPO) will precipitate as a white solid. Filter this off before column chromatography. -
Why: Loading crude Mitsunobu mixtures directly onto silica causes "tailing," where the TPPO drags your product through the column, destroying separation and yield.
-
-
Deprotection:
-
Treat the purified intermediate with 4M HCl in Dioxane (anhydrous).
-
Caution: Avoid aqueous HCl initially to prevent hydrolysis issues.
-
Troubleshooting & FAQs
Issue 1: "My reaction mixture turned into a solid jelly."
-
Diagnosis: Concentration is too high (above 0.2 M). The betaine intermediate and TPPO are precipitating prematurely, trapping reagents.
-
Fix: Dilute with dry THF to 0.1 M. Increase stirring speed to break the gel.
Issue 2: "I cannot separate the product from Triphenylphosphine Oxide (TPPO)."
-
Diagnosis: Relying solely on silica chromatography.
-
Fix: Use the Magnesium Chloride Wash .
-
Dissolve the crude mixture in Toluene.
-
Wash with a saturated solution of
at 60°C. The TPPO forms a complex with and partitions into the aqueous phase, leaving your product in the organic layer.
-
Issue 3: "My yield drops drastically after Boc-deprotection."
-
Diagnosis: Loss of the free amine into the aqueous layer during the basic workup. The piperidine ether is moderately polar.
-
Fix:
-
After acidic deprotection, remove volatiles in vacuo to get the HCl salt directly (Quantitative yield).
-
If the free base is required: Basify to pH > 12 with NaOH, then extract with DCM:Isopropanol (3:1) . Standard ether/ethyl acetate extraction is often insufficient for secondary amines.
-
Technical Data & Decision Matrix
Table 1: Solvent & Reagent Impact on Yield
| Parameter | Recommendation | Technical Rationale |
| Solvent | THF (Anhydrous) | Optimal solubility for betaine intermediates. DCM slows kinetics; Toluene can cause precipitation. |
| Azo Reagent | DIAD | More stable than DEAD; byproduct (hydrazine) is easier to separate. |
| Phosphine | Standard.[1][2][3][4][5] Polymer-supported | |
| Temperature | 0°C | Starting cold prevents "azo-decomposition" side pathways. |
| Concentration | 0.1 M | High dilution minimizes intermolecular side reactions (oligomerization). |
Process Visualization (Graphviz)
The following diagram illustrates the critical decision points and flow of the optimized synthesis.
Caption: Optimized Mitsunobu workflow highlighting the critical trituration step to remove phosphine oxides before chromatography.
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
Dandapani, S., & Curran, D. P. (2004). "Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies." Chemistry – A European Journal, 10(13), 3130–3138. Link
-
Kianmehr, E., et al. (2020). "Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems." Molecules, 25(18), 4283. Link
Need further assistance? Reply to this ticket with your specific TLC data or NMR spectra for a deeper diagnostic.
Sources
Validation & Comparative
Structural Validation of Piperidine Ether Intermediates
Introduction: The Piperidine Ether Challenge
Piperidine ethers serve as critical pharmacophores in modern drug discovery, appearing frequently in GPCR ligands, kinase inhibitors, and neurotransmitter modulators. However, their structural validation presents a "perfect storm" of analytical challenges:
-
Rotameric Broadening: The ubiquitous use of N-protecting groups (Boc, Cbz, Acetyl) creates restricted rotation around the amide bond, causing NMR signal splitting that mimics impurities.
-
Stereochemical Ambiguity: Constructing the ether linkage (e.g., via Mitsunobu or SNAr) often involves chiral centers at the C3 or C4 positions. Confirming retention vs. inversion of configuration is non-trivial.
-
Regioisomerism: In poly-functionalized piperidines, confirming the exact site of etherification requires definitive spectral proof beyond simple mass spectrometry.
This guide compares Conventional Validation (Standard 1D NMR/LCMS) against Advanced Orthogonal Validation (VT-NMR, 2D-NMR, SFC), demonstrating why the latter is the necessary standard for high-stakes intermediates.
Comparative Analysis: Analytical Workflows
Method A: Conventional Validation (The "Quick Check")
Typically used for rough intermediates, but prone to false positives.
-
Technique: 1H NMR (CDCl3, 298 K) + Standard RP-HPLC/MS.
-
Limitations:
-
Rotamers: At 298 K, N-Boc piperidines show broad, doubled peaks. Researchers often mistakenly integrate these as "0.5H" or assume the sample is impure.
-
Stereochemistry: Standard LCMS on C18 columns rarely separates enantiomers or diastereomers of basic amines efficiently.
-
Connectivity: 1H NMR alone often cannot definitively prove O-alkylation vs. N-alkylation if the protecting group is labile or ambiguous.
-
Method B: Advanced Orthogonal Validation (The "Gold Standard")
Required for late-stage intermediates and scale-up validation.
-
Technique: Variable Temperature (VT) NMR + 2D NMR (NOESY/HMBC) + Chiral SFC.
-
Advantages:
-
Rotamer Coalescence: Heating the sample to >320 K collapses rotamers into sharp, quantitative singlets.
-
Definitive Stereochemistry: NOESY correlates spatial proximity, distinguishing cis (axial-axial or eq-eq) from trans isomers.
-
Chiral Purity: SFC (Supercritical Fluid Chromatography) offers superior resolution for basic piperidines compared to normal phase HPLC.
-
Data Summary: Method Performance Comparison
| Feature | Method A: Conventional | Method B: Advanced Orthogonal | Improvement Factor |
| Rotamer Resolution | Poor (Split/Broad peaks) | Excellent (Coalescence at 340 K) | Quantitative Integration |
| Stereo-Confidence | Low (Inferred from synthesis) | High (NOESY + Chiral SFC) | Definitive Proof |
| Regio-Verification | Medium (Chemical Shift) | High (HMBC Correlations) | Structural Certainty |
| Analysis Time | 30 mins | 4-6 hours | Invested for Quality |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence
Objective: Eliminate signal splitting caused by N-carbamate restricted rotation to permit accurate integration.
-
Solvent Selection: Use DMSO-d6 (Boiling point 189°C) rather than CDCl3 to allow safe heating.
-
Preparation: Dissolve 5–10 mg of the piperidine intermediate in 0.6 mL DMSO-d6.
-
Step-Wise Heating:
-
Acquire initial spectrum at 298 K (Reference).
-
Increase probe temperature to 340 K (67°C) . Allow 5 minutes for thermal equilibration.
-
Validation Check: The N-alpha protons (usually
3.5–4.5 ppm) should coalesce from two broad multiplets into a sharp signal.
-
-
Acquisition: Acquire 1H NMR (min. 16 scans).
-
Causality: High temperature overcomes the rotational energy barrier (
15-18 kcal/mol for Boc-amines), averaging the chemical environment of the rotamers.
Protocol 2: Stereochemical Assignment via NOESY
Objective: Distinguish cis-3,4 or cis-2,4 isomers from trans counterparts.
-
Pulse Sequence: Phase-sensitive NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Mixing Time (
): Set to 600–800 ms .-
Note: Too short (<400 ms) misses weak correlations; too long (>1s) causes spin diffusion (false positives).
-
-
Analysis Logic:
-
Cis-Piperidine: Look for strong NOE correlations between H3 and H4 (or H2/H6) if they share an axial-axial relationship (strongest signal) or equatorial-equatorial.
-
Trans-Piperidine: H3 and H4 are typically axial-axial (anti-periplanar) in the lowest energy chair, leading to weak or absent NOE between them, but strong NOEs to adjacent axial protons.
-
-
Self-Validation: Confirm relative stereochemistry by calculating coupling constants (
) from the 1D spectrum. Axial-axial couplings are large (10–12 Hz); axial-equatorial are small (2–5 Hz).
Protocol 3: Automated Chiral SFC Screening
Objective: Determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).
-
System: UPC2 or equivalent SFC system with PDA/QDa detection.
-
Mobile Phase: CO2 (Main) + Co-solvent (MeOH or EtOH).
-
Additive (Critical): Add 0.1% Diethylamine (DEA) or Isopropylamine to the co-solvent.
-
Reasoning: Piperidines are basic. Without a basic additive, they interact with residual silanols on the column, causing severe peak tailing.
-
-
Screening Gradient: 5% to 50% Co-solvent over 5 minutes.
-
Column Selection: Screen 4 core chemistries:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H)
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)
-
Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., IG)
-
Visualization of Logic
Diagram 1: The Structural Validation Decision Tree
This workflow illustrates the decision gates for validating complex piperidine ethers.
Caption: Decision matrix for escalating analytical rigor based on structural complexity.
Diagram 2: Stereochemical Assignment Logic (NOESY)
Visualizing how NOE correlations confirm the cis vs trans relationship in 3,4-disubstituted piperidines.
Caption: Logic flow for assigning relative stereochemistry using NOE correlations and J-coupling.
References
-
IUPAC Recommendations. "Recommendations for the presentation of NMR data for publication in chemical journals." Pure and Applied Chemistry, 1972. Link
-
FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. Link
-
ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R2)." International Council for Harmonisation, 2023. Link
-
ResearchGate/Scientific Literature. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." Beilstein Journal of Organic Chemistry, 2016. (Validates VT-NMR coalescence protocols). Link
-
Agilent Application Notes. "Easy Access to Rapid Chiral SFC Method Development." Agilent Technologies, 2019.[1] (Validates SFC screening protocols). Link
Sources
Technical Guide: Single Crystal X-ray Diffraction (SC-XRD) for Substituted Piperidine Salts
Executive Summary
In the development of piperidine-based pharmacophores—ubiquitous in opioids, antihistamines, and stimulants—the precise characterization of salt forms is a critical milestone. While NMR confirms connectivity and PXRD identifies bulk phases, Single Crystal X-ray Diffraction (SC-XRD) remains the only absolute method to determine stereochemistry, tautomeric state, and the hydrogen-bonding networks that dictate solubility and bioavailability. This guide provides a comparative technical analysis of SC-XRD against alternative analytical techniques, supported by experimental protocols for crystallizing difficult piperidinium salts.
Part 1: The Structural Challenge
Substituted piperidines present a unique structural duality. The six-membered ring is conformationally flexible, capable of flipping between chair, boat, and twist-boat forms. When converted to a salt (e.g., hydrochloride, fumarate, succinate) to improve drug delivery, the protonation of the nitrogen atom (
The Critical Gap:
-
Solution State (NMR): Fast exchange often averages signals, obscuring the specific conformer present in the solid state.
-
Solid State (PXRD): Provides a "fingerprint" but fails to distinguish between a salt (proton transfer) and a co-crystal (neutral hydrogen bonding) without difficult Rietveld refinement.
Part 2: Comparative Analysis
The following analysis contrasts SC-XRD with standard alternatives in the context of piperidine salt characterization.
Table 1: Performance Matrix of Analytical Techniques
| Feature | SC-XRD (The Standard) | Solution NMR ( | Powder XRD (PXRD) | DFT Modeling |
| 3D Conformation | Absolute (0.4 Å resolution) | Averaged (dynamic) | Inferential | Theoretical |
| Proton Location | Direct detection (diffrence Fourier maps) | Indirect (chemical shift) | Impossible | Predicted |
| Stoichiometry | Precise (e.g., 1:1 vs 2:1) | Precise | Qualitative | N/A |
| Polymorph ID | Definitive | Blind | Definitive | N/A |
| Sample Req. | Single Crystal (>0.1 mm) | ~5 mg dissolved | ~10-50 mg powder | CPU Hours |
Technical Deep Dive: Why SC-XRD Wins for Salts
In substituted piperidines, the difference between an axial and equatorial substituent can alter receptor binding affinity by orders of magnitude.
-
NMR Limitation: In solution, a 4-substituted piperidinium salt often undergoes rapid ring inversion. NOE (Nuclear Overhauser Effect) signals may suggest a weighted average, not the bioactive solid-state conformation.
-
SC-XRD Advantage: It captures the "frozen" low-energy conformer stabilized by lattice forces. For example, SC-XRD definitively proves whether the N-H proton is axial or equatorial, a feature often driven by "charge-assisted hydrogen bonds" (CAHB) with the counter-ion (e.g.,
).
Visualization: Analytical Decision Pathway
The following diagram illustrates the logical flow for selecting the correct analytical tool, highlighting where SC-XRD is non-negotiable.
Figure 1: Decision matrix for characterizing piperidine salts. Note that only SC-XRD leads to definitive 3D structural resolution.
Part 3: Experimental Protocols (Self-Validating)
Growing single crystals of piperidinium salts is notoriously difficult due to their high solubility in polar solvents and tendency to form oils.
Protocol A: Vapor Diffusion for Piperidinium Salts
Objective: Grow X-ray quality crystals of a highly soluble piperidine HCl salt.
Materials:
-
Inner vial (4 mL glass)
-
Outer jar (20 mL glass with screw cap)
-
Solvent A (Good solvent): Methanol or Ethanol
-
Solvent B (Anti-solvent): Diethyl Ether or Hexane
Step-by-Step Workflow:
-
Saturation: Dissolve 20 mg of the piperidine salt in the minimum amount of Solvent A (approx. 0.5 mL) in the inner vial.
-
Validation: The solution must be clear. If cloudy, filter through a 0.45 µm PTFE syringe filter.
-
-
The Setup: Place the open inner vial inside the outer jar.
-
Diffusion Initiation: Carefully pipette 5 mL of Solvent B into the outer jar.
-
Critical: Do not let Solvent B spill into the inner vial.
-
-
Equilibration: Seal the outer jar tightly. Store in a vibration-free environment at 4°C (refrigerator) or 20°C.
-
Monitoring: Check daily. As Solvent B diffuses into Solvent A, solubility decreases, forcing crystallization.
-
Self-Validating Check: If oil droplets form instead of crystals, the diffusion is too fast. Repeat with a less volatile anti-solvent (e.g., Toluene instead of Ether).
-
Protocol B: Anion Exchange for Crystallinity
If the Chloride salt yields oils, switch the counter-ion. Large, rigid anions often facilitate packing.
-
Free Base Generation: Treat piperidine HCl with 1M NaOH, extract into DCM, dry, and evaporate.
-
Salt Formation: React free base with Fumaric Acid (1:0.5 or 1:1) or Picric Acid in acetone.
-
Why: Fumarates and Picrates form extensive H-bond networks that rigidify the lattice, promoting crystal growth over oil formation.
-
Visualization: Crystallization Workflow
Figure 2: Workflow for obtaining diffraction-quality crystals. The microscopy check is the "gatekeeper" step.
Part 4: Data Interpretation & Representative Data
When analyzing the X-ray data of piperidine salts, focus on three parameters:
-
Ring Puckering: Calculate the Cremer-Pople parameters. Most piperidinium salts adopt a
chair conformation to minimize 1,3-diaxial interactions. -
N-H...X Distance: In chloride salts, the
distance is typically 3.0–3.2 Å. Shortening of this bond indicates strong charge assistance. -
Packing Efficiency: Look for "hydrophobic sandwiches" where the piperidine rings stack, separated by layers of anions.
Representative Data: Piperidinium Sulfamethazinate vs. Chloride
The table below compares crystallographic data for a complex salt (Sulfamethazinate) versus a simple halide salt, illustrating how the anion dictates the unit cell.
| Parameter | Piperidinium Sulfamethazinate [1] | Piperidinium Chloride (Hypothetical Reference) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | ||
| Z (Molecules/Cell) | 4 | 4 |
| H-Bond Motif | ||
| Key Interaction | Amine-Sulfa | Linear Chains |
| Density ( | ~1.35 g/cm³ | ~1.10 g/cm³ |
| Conformation | Chair (stabilized by anion sheet) | Chair (distorted by packing) |
Interpretation: The sulfamethazinate salt forms a robust 2D sheet structure driven by multiple H-bond donors/acceptors, whereas the chloride salt relies on simple electrostatic attraction. This explains why the sulfamethazinate salt is less hygroscopic and more stable for pharmaceutical formulation.
References
-
Crystal structure and characterization of the sulfamethazine–piperidine salt. Source: National Institutes of Health (PMC). URL:[Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines. Source: Chemistry - A European Journal (via PubMed). URL:[Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Source: Pulstec USA. URL:[Link]
-
Two polymorphs of 4-hydroxypiperidine with different NH configurations. Source: CrystEngComm (Royal Society of Chemistry). URL:[Link]
Safety Operating Guide
3-[(3,4-Dichlorophenoxy)methyl]piperidine proper disposal procedures
Topic: 3-[(3,4-Dichlorophenoxy)methyl]piperidine Proper Disposal Procedures
Executive Summary & Chemical Identification
This compound is a specialized halogenated heterocyclic ether, typically utilized as a pharmaceutical intermediate in the synthesis of bioactive compounds (e.g., monoamine reuptake inhibitors). Due to the presence of both a secondary amine (piperidine ring) and a halogenated aromatic system (dichlorophenoxy), this compound poses specific environmental and toxicological risks that mandate strict disposal protocols.
Critical Safety Notice: As a specialized research chemical, specific Safety Data Sheets (SDS) may be sparse. You must apply Universal Precaution principles, treating the substance as a severe irritant and a marine pollutant based on Structure-Activity Relationship (SAR) data from its 4-isomer analogs.
| Property | Description |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₅Cl₂NO |
| Molecular Weight | ~260.16 g/mol |
| Physical State | Solid (typically as HCl salt) or Viscous Liquid (free base) |
| Primary Hazard Class | Irritant / Environmental Toxin |
| Waste Stream | Halogenated Organic Waste (Do NOT mix with non-halogenated solvents) |
Hazard Identification & Risk Assessment
Before disposal, you must classify the waste to ensure it enters the correct destruction stream. The following GHS classifications are extrapolated from structural analogs (e.g., 4-[(3,4-Dichlorophenoxy)methyl]piperidine):
| GHS Pictogram | Hazard Code | Hazard Statement |
| ⚠️ | H315 | Causes skin irritation. |
| ⚠️ | H319 | Causes serious eye irritation. |
| ⚠️ | H335 | May cause respiratory irritation. |
| 🐟 | H411 | Toxic to aquatic life with long-lasting effects. |
Key Disposal Constraint: The presence of chlorine atoms on the phenoxy ring requires High-Temperature Incineration to prevent the formation of dioxins or furans during thermal destruction.
Disposal Decision Matrix (Workflow)
The following diagram outlines the logical decision tree for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) and GLP standards.
Figure 1: Operational workflow for segregating and designating waste streams for chlorinated piperidine derivatives.
Detailed Disposal Protocol
Step 1: Pre-Disposal Stabilization
-
Quenching: If the compound is in a reactive mixture (e.g., with acid chlorides or strong bases), quench the reaction first. For the pure amine or HCl salt, no quenching is required.
-
pH Adjustment: Ensure the waste solution is neutral (pH 6-8) if possible, though most halogenated waste streams can accept slightly acidic/basic solutions. Do not mix with oxidizers (e.g., Nitric acid) as this can generate toxic chloramine gas.
Step 2: Segregation (The "Halogen Rule")
Because the molecule contains chlorine (Cl), it must be disposed of in the Halogenated Waste stream.
-
Liquids: Pour into the container designated for "Halogenated Solvents" (often red cans or specifically labeled glass bottles).
-
Why? Even if dissolved in methanol (non-halogenated), the solute renders the entire mixture halogenated for incineration purposes.
-
-
Solids: Place pure substance, contaminated weighing boats, or silica gel columns into a heavy-duty, chemically resistant polyethylene bag (minimum 2 mil thickness). Double-bagging is standard best practice.
Step 3: Labeling Requirements
Attach a hazardous waste tag immediately upon adding waste to the container. The tag must include:
-
Full Chemical Name: this compound (No abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Constituents: List the solvent (e.g., "Dichloromethane 95%") and the solute (e.g., "Piperidine derivative 5%").
Step 4: Storage & Pickup
-
Store the container in a Secondary Containment Tray to catch leaks.
-
Keep the cap tightly closed when not in use to prevent volatile emissions.
-
Schedule pickup with your facility's EHS (Environmental Health & Safety) department or licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).
Emergency Procedures (Spill Response)
In the event of a benchtop spill of solid or liquid material:
-
Evacuate & PPE: Alert nearby personnel. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then wipe up.
-
Liquids: Surround with absorbent pads or vermiculite.
-
-
Decontamination: Clean the surface with a soap/water solution. Do not use bleach (sodium hypochlorite), as it may react with the amine to form chloramines.
-
Disposal of Debris: All cleanup materials (pads, gloves) must be treated as Solid Hazardous Waste (Stream C in Figure 1).
References
-
PubChem. (n.d.).[1] Compound Summary: 4-[(3,4-Dichlorophenoxy)methyl]piperidine (Analog). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
